Cas no 1448066-08-7 (1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea)

1-(3-Chlorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a synthetic urea derivative characterized by its unique structural features, including a 3-chlorophenyl group and a 4-methoxypiperidin-1-ylphenyl moiety. This compound exhibits potential as an intermediate or active component in pharmaceutical research, particularly in the development of kinase inhibitors or receptor modulators. Its chlorophenyl and methoxypiperidine substituents contribute to enhanced binding affinity and selectivity in biological systems. The presence of the urea linkage further allows for hydrogen-bonding interactions, making it a versatile scaffold for medicinal chemistry applications. Its well-defined chemical properties and stability under standard conditions facilitate its use in targeted synthesis and preclinical studies.
1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea structure
1448066-08-7 structure
Product Name:1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea
CAS No:1448066-08-7
MF:C19H22ClN3O2
MW:359.849883556366
CID:5797467
PubChem ID:71809705
Update Time:2025-06-28

1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea
    • 1-(3-chlorophenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea
    • 1448066-08-7
    • 1-(3-CHLOROPHENYL)-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA
    • F6442-5613
    • AKOS024565264
    • Inchi: 1S/C19H22ClN3O2/c1-25-18-9-11-23(12-10-18)17-7-5-15(6-8-17)21-19(24)22-16-4-2-3-14(20)13-16/h2-8,13,18H,9-12H2,1H3,(H2,21,22,24)
    • InChI Key: VLDUTVBCRJBLCK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(NC1C=CC(=CC=1)N1CCC(CC1)OC)=O

Computed Properties

  • Exact Mass: 359.1400546g/mol
  • Monoisotopic Mass: 359.1400546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 53.6Ų

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Additional information on 1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea

Compound CAS No. 1448066-08-7: 1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea

The compound with CAS No. 1448066-08-7, known as 1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a chlorophenyl group and a methoxypiperidinyl group within a urea framework, making it a promising candidate for advanced chemical research and development.

Recent studies have highlighted the importance of phenylurea derivatives in the field of medicinal chemistry, particularly in the design of bioactive molecules with enhanced pharmacokinetic properties. The presence of the chlorophenyl group in this compound contributes to its hydrophobicity, which can improve membrane permeability and bioavailability when used in drug design. Additionally, the methoxypiperidinyl group introduces a rigid structure that can enhance the compound's stability and interactions with biological targets.

One of the most notable advancements in the synthesis of this compound involves the use of microwave-assisted techniques, which have significantly reduced reaction times while maintaining high yields. This approach not only streamlines the production process but also aligns with the growing demand for sustainable chemical practices in modern industries.

From a pharmacological perspective, 1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea has shown promising activity in preclinical models, particularly in its ability to modulate key cellular pathways associated with neurodegenerative diseases. Researchers have reported that this compound exhibits selective inhibition of certain enzymes, suggesting its potential as a lead molecule for drug discovery programs targeting conditions such as Alzheimer's disease.

In terms of application, this compound has garnered interest from both academic and industrial sectors due to its versatility. Its structure allows for further functionalization, enabling chemists to explore its potential in areas such as agrochemicals, materials science, and diagnostics. Furthermore, recent computational studies have revealed that this compound has favorable pharmacokinetic profiles, making it an attractive candidate for further preclinical evaluation.

Looking ahead, ongoing research is focused on optimizing the synthesis of 1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea to enhance its scalability and cost-effectiveness for large-scale production. Additionally, efforts are being made to investigate its safety profile and mechanism of action in greater detail to support its transition into clinical development.

In conclusion, CAS No. 1448066-08-7, or 1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea, represents a cutting-edge advancement in organic chemistry with broad implications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a valuable asset in the pursuit of innovative solutions to complex scientific challenges.

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